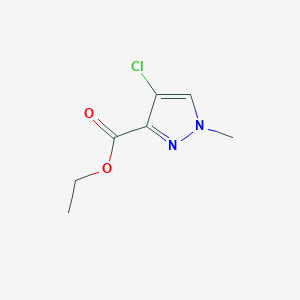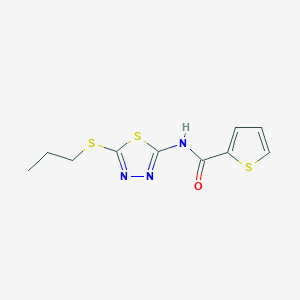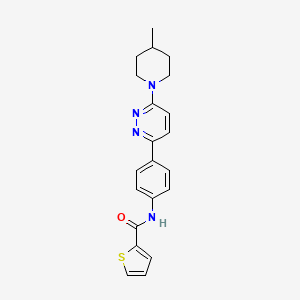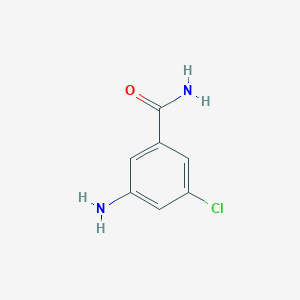
3-Amino-5-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-chlorobenzamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2O/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3H,9H2, (H2,10,11) and the InChI key is ADAIKEDNQZYHHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Pharmacological Potential
- Pharmacological Review of Related Compounds : While not directly studying 3-Amino-5-chlorobenzamide, research on similar compounds like Chlorogenic Acid (CGA) reveals various therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, and anti-hypertension properties. Such studies suggest potential pharmacological applications for related compounds, possibly including this compound (Naveed et al., 2018).
Herbicide Development
- Herbicidal Activity : this compound-related benzamides have been identified as active ingredients in herbicides. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a similar compound, demonstrates herbicidal activity on various grasses, suggesting a potential role for this compound in agricultural applications (Viste et al., 1970).
Bioremediation
- Groundwater Micropollutant Bioremediation : Research on Aminobacter sp. MSH1, which utilizes 2,6-dichlorobenzamide (a compound structurally similar to this compound) as a carbon and nitrogen source, suggests potential applications in bioremediation, especially in treating groundwater contamination (Raes et al., 2019).
Chemical Synthesis
- Chemical Synthesis : The synthesis of 2-alkoxy-4-amino-5-chlorobenzamide derivatives reveals potential in developing serotonin-3 (5-HT3) receptor antagonists, which could have implications in pharmaceutical research and development (Harada et al., 1995).
Molecular Studies
- Molecular Analysis : Studies like the one by Tao et al. on 2, 6-dichlorobenzamide offer insights into the molecular structure, spectroscopy, and thermodynamics of similar compounds. Such research aids in the understanding of the physical and chemical properties of this compound, which can be crucial in its application in various scientific fields (Tao et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : Research on 4-amino-1, 2,4-triazole derivatives, structurally similar to this compound, has demonstrated their potential as corrosion inhibitors in acidic mediums. This suggests possible applications of this compound in industrial settings, particularly in metal protection (Elbelghiti et al., 2016).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Aromatic amines, a class of compounds to which 3-amino-5-chlorobenzamide belongs, are known to interact with various biochemical pathways . The downstream effects of these interactions can vary widely and are dependent on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and how stable the compound is in various environments.
Propiedades
IUPAC Name |
3-amino-5-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIKEDNQZYHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)
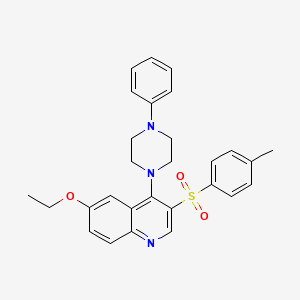

![5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914197.png)
![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)
![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)
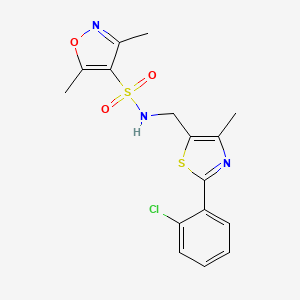
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2914207.png)

